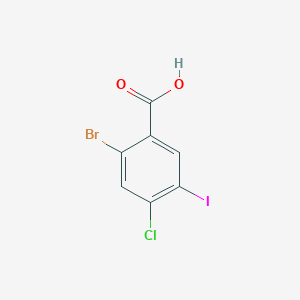
2-Bromo-4-chloro-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-bromo-4-chloro-5-iodobenzoïque est un composé organique de formule moléculaire C7H3BrClIO2. Il s'agit d'un dérivé de l'acide benzoïque, où le noyau benzénique est substitué par des atomes de brome, de chlore et d'iode.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-bromo-4-chloro-5-iodobenzoïque implique généralement des réactions en plusieurs étapes à partir de dérivés plus simples de l'acide benzoïque. Une méthode courante consiste à effectuer une halogénation séquentielle de l'acide benzoïque. Par exemple, en partant de l'acide 2-bromo-5-iodobenzoïque, la chloration peut être réalisée à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ces composés implique souvent des procédés évolutifs qui garantissent un rendement élevé et une grande pureté. Le processus peut inclure des étapes telles que la nitration, l'halogénation et la purification par cristallisation ou chromatographie. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la sécurité dans la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-bromo-4-chloro-5-iodobenzoïque peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes d'halogène peuvent être substitués par d'autres groupes par des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki ou de Heck pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium peuvent être utilisés.
Oxydation : Les oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont courants.
Réactions de couplage : Des catalyseurs au palladium et des bases telles que le carbonate de potassium sont généralement utilisés.
Principaux produits formés
Les principaux produits dépendent des réactions et des conditions spécifiques. Par exemple, dans une réaction de couplage de Suzuki, le produit serait un composé biaryle avec le noyau d'acide benzoïque original .
Applications de la recherche scientifique
L'acide 2-bromo-4-chloro-5-iodobenzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Il peut être utilisé dans la synthèse de composés biologiquement actifs, y compris des produits pharmaceutiques potentiels.
Médecine : La recherche sur ses dérivés peut conduire au développement de nouveaux médicaments ou d'agents thérapeutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-bromo-4-chloro-5-iodobenzoïque dépend de son application spécifique. Dans les réactions chimiques, les atomes d'halogène peuvent agir comme groupes partant, facilitant diverses réactions de substitution et de couplage. Dans les systèmes biologiques, ses dérivés peuvent interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour exercer leurs effets .
Applications De Recherche Scientifique
2-Bromo-4-chloro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-chloro-5-iodobenzoïque : Structure similaire mais ne possède pas l'atome de brome.
Acide 2-iodobenzoïque : Ne contient que le substituant iode.
Acide 5-bromo-2-chlorobenzoïque : Ne possède pas l'atome d'iode.
Unicité
L'acide 2-bromo-4-chloro-5-iodobenzoïque est unique en raison de la présence de trois atomes d'halogène différents sur le noyau benzénique.
Propriétés
Formule moléculaire |
C7H3BrClIO2 |
|---|---|
Poids moléculaire |
361.36 g/mol |
Nom IUPAC |
2-bromo-4-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrClIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |
Clé InChI |
RUDLUDUHJDCMEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Cl)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)

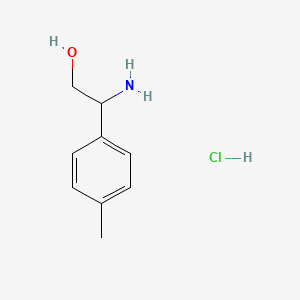

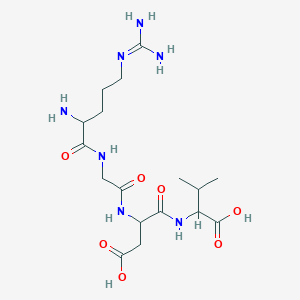
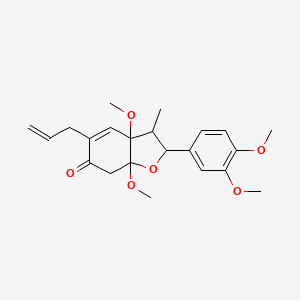


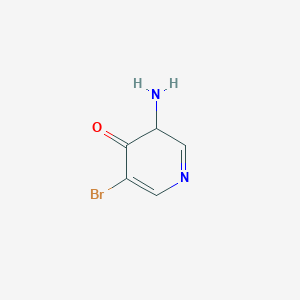

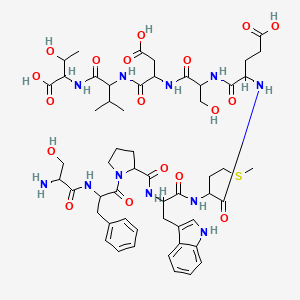
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
